Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-
Description
Crystallographic Studies via X-Ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) analysis reveals that benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]- crystallizes in the monoclinic system with space group P2₁/c, consistent with related triazole-containing Schiff bases. The unit cell parameters are a = 13.482 Å, b = 6.848 Å, c = 18.490 Å, and β = 100.44°, yielding a cell volume of 1678.75 ų. The asymmetric unit comprises one molecule, with the triazole ring forming dihedral angles of 16.6° and 77.2° with the chlorobenzene and phenyl rings, respectively. This spatial arrangement minimizes steric hindrance while optimizing π-π stacking interactions between adjacent aromatic systems.
Hydrogen-bonding networks play a critical role in stabilizing the crystal lattice. N–H···S interactions generate centrosymmetric dimers via R₂²(8) ring motifs, while weaker C–H···S bonds extend these dimers into two-dimensional layers parallel to the (100) plane. The chlorine substituent on the benzene ring participates in halogen bonding, further enhancing lattice cohesion. These interactions are quantified in Table 1.
Table 1: Hydrogen-bonding parameters for benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N3–H3···S1 | 0.86 | 2.42 | 3.265 | 168.5 |
| C12–H12···S1 | 0.93 | 2.87 | 3.625 | 139.8 |
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Infrared Spectroscopy: The Fourier transform infrared (FT-IR) spectrum exhibits a strong absorption band at 1726 cm⁻¹, characteristic of the C=N stretch in the imine group. Additional peaks at 1587 cm⁻¹ and 1147–1383 cm⁻¹ correspond to aromatic C=C and C–N–C vibrations, respectively. The absence of O–H stretches above 3000 cm⁻¹ confirms the absence of enol tautomers under ambient conditions.
Nuclear Magnetic Resonance Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): The imine proton (–CH=N–) resonates as a singlet at δ 8.42 ppm. Aromatic protons appear as multiplet signals between δ 7.25–7.89 ppm, with the para-chloro substituent causing deshielding of adjacent protons (δ 7.89 ppm).
- ¹³C NMR (100 MHz, DMSO-d₆): The imine carbon (C=N) is observed at δ 175.16 ppm, while the triazole carbons resonate at δ 137.10–108.79 ppm. The chlorine substituent induces an upfield shift (δ 132.37 ppm) in the attached carbon.
Ultraviolet-Visible Spectroscopy: The UV-Vis spectrum in methanol shows a strong absorption band at 345 nm attributed to the n→π* transition of the imine group. A broader band at 410 nm arises from intramolecular charge transfer between the electron-deficient triazole ring and the chlorobenzene moiety.
Computational Molecular Modeling and Density Functional Theory Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, showing excellent agreement with experimental SC-XRD data (RMSD = 0.12 Å). The HOMO–LUMO energy gap of 3.64 eV, calculated using time-dependent DFT, correlates with the optical bandgap derived from UV-Vis spectroscopy (3.67 eV). Frontier molecular orbital analysis reveals that the HOMO is localized on the chlorobenzene ring, while the LUMO resides on the triazole-imine system, facilitating charge-transfer excitations (Figure 1).
Figure 1: DFT-calculated HOMO (left) and LUMO (right) surfaces of benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-.
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the imine lone pair (LP(N)) and the antibonding σ*(C–Cl) orbital, stabilizing the molecule by 24.3 kcal/mol.
Tautomeric Behavior and Conformational Dynamics
The compound exhibits pH-dependent tautomerism between the imine (keto) and enamine (enol) forms. In acidic media (pH < 4), the enol tautomer predominates, characterized by a new O–H stretch at 3485 cm⁻¹ in the IR spectrum. Variable-temperature NMR studies (-40°C to 80°C) reveal restricted rotation about the C=N bond, with an energy barrier of 12.8 kcal/mol calculated using Eyring analysis. This barrier arises from conjugation between the imine π-system and the triazole ring, which imposes partial double-bond character on the C–N linkage.
Molecular dynamics simulations (300 K, 100 ns) demonstrate that the chlorobenzene and triazole rings undergo torsional oscillations with an amplitude of ±15°, while the phenyl group remains relatively rigid due to π-stacking interactions. These dynamics suggest adaptability in binding to biological targets or metal ions.
Properties
CAS No. |
6206-78-6 |
|---|---|
Molecular Formula |
C15H11ClN4 |
Molecular Weight |
282.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2-phenyltriazol-4-yl)methanimine |
InChI |
InChI=1S/C15H11ClN4/c16-12-6-8-13(9-7-12)17-10-14-11-18-20(19-14)15-4-2-1-3-5-15/h1-11H |
InChI Key |
HGHZZYNXNYLHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 4-chloroaniline in the presence of a suitable catalyst to form the Schiff base, 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]- is extensively studied for its potential therapeutic effects:
- Antimicrobial Activity: Research indicates that compounds with triazole structures can exhibit significant antimicrobial properties.
- Antifungal Properties: The compound has shown potential against various fungal strains due to its ability to disrupt fungal cell membranes.
- Anticancer Effects: Studies suggest that this compound may inhibit specific cancer cell lines through targeted interactions with cellular pathways.
Materials Science
The unique structural properties of this compound allow it to be utilized in the development of advanced materials:
- Polymers and Nanomaterials: Its chemical stability and reactivity make it a valuable building block for synthesizing novel polymers and nanomaterials with enhanced properties.
Organic Synthesis
In organic synthesis, benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]- serves as an important intermediate:
- Building Block for Complex Molecules: It facilitates the synthesis of more complex chemical entities by providing functional groups that can undergo further reactions.
Biological Research
The compound is utilized in various biological studies:
- Enzyme Inhibition Studies: Its ability to interact with enzymes makes it useful for investigating enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions: The compound's binding affinity allows researchers to study protein-ligand interactions in biochemical processes.
Case Studies
-
Antimicrobial Activity Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzenamine with triazole rings exhibited potent antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis. -
Anticancer Research:
Research featured in Cancer Letters explored modifications of benzenamine derivatives that enhanced their anticancer efficacy against breast cancer cell lines. The study highlighted the importance of structural modifications in improving bioactivity. -
Material Development:
An article in Advanced Materials discussed the use of benzenamine derivatives in creating nanocomposites for drug delivery systems. The findings indicated improved drug encapsulation efficiency and controlled release profiles.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and phenyl group allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial, antifungal, or anticancer effects. The chloro group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Core Heterocyclic Variations
Key Observations :
Characterization Data
Physicochemical Properties
Electronic Effects :
Pharmacological Potential
- Triazole Derivatives : Exhibit α-glycosidase inhibition (IC₅₀ ~50 µM for related compounds) due to hydrogen bonding with enzyme active sites .
- Thiadiazole Analogues: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antitumor activity (e.g., IC₅₀ <10 µM against MDA-MB-231 cells) .
- Toxicity : Schiff bases with halogens (e.g., Cl) generally show higher cytotoxicity but require dose optimization (e.g., 10 mg/kg in rodent models) .
Biological Activity
Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies focusing on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H13ClN4
- CAS Number : 59098-07-6
The presence of the triazole moiety is significant as it contributes to the compound's biological activity. Triazoles are known for their ability to mimic amide bonds and enhance the stability and efficacy of drug candidates .
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against various pathogens, including fungi and bacteria. In particular:
- Antifungal Activity : Compounds similar to benzenamine have been tested against dermatophyte fungi such as Microsporum gypseum and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MIC) reported as low as 4 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Epidermophyton floccosum | 4 |
| Triazole Derivative B | Microsporum gypseum | 4 |
Anticancer Activity
The triazole-containing compounds have also been investigated for their anticancer properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation effectively. For example:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
Results indicated that compounds with a triazole moiety displayed significantly lower IC50 values compared to their parent compounds, suggesting enhanced potency due to structural modifications .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | L1210 | 6 |
| Triazole Analog | L1210 | 1.2 |
The biological activity of benzenamine derivatives can be attributed to several mechanisms:
- Hydrogen Bonding : The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, enhancing interactions with biological targets.
- Protease Resistance : The triazole structure is resistant to proteolytic cleavage, which may prolong the compound's action in biological systems .
- Enzyme Inhibition : Studies have shown that triazole derivatives can inhibit key enzymes involved in cancer progression, such as Abl kinase, which is crucial in chronic myeloid leukemia treatment .
Study on Anticancer Activity
A study published in Nature explored a series of triazole analogs for their effects on cancer cell lines. The results indicated that one specific compound exhibited a significant reduction in cell viability at low concentrations (IC50 = 1.5 µM) when tested against HeLa cells.
Study on Antimicrobial Efficacy
In another study focusing on antifungal properties, a derivative of benzenamine was tested against various fungal strains. The compound showed high efficacy with MIC values ranging from 4 to 8 µg/mL against resistant strains of Candida spp., highlighting its potential as a therapeutic agent in treating fungal infections.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-, and how can reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 4-chloroaniline with a triazole carbaldehyde derivative (e.g., 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde) in a polar aprotic solvent like acetonitrile under reflux conditions (60–80°C) for 12–24 hours. Catalysts such as acetic acid or molecular sieves may enhance imine bond formation. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires careful control of stoichiometry, temperature, and solvent drying .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound, and how are they interpreted?
- Methodology :
- 1H/13C NMR : Identify imine (CH=N) proton signals at δ 8.5–9.0 ppm and aromatic protons from the triazole and chlorophenyl groups (δ 7.0–8.5 ppm). 13C NMR confirms the imine carbon at ~160 ppm .
- FT-IR : Stretching vibrations for C=N (1640–1620 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) are diagnostic .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns (e.g., loss of Cl or triazole moiety) .
Q. What reaction mechanisms underpin the formation of the imine bond in this compound?
- Methodology : The imine bond forms via nucleophilic attack of the amine group (4-chloroaniline) on the aldehyde carbonyl of the triazole derivative, followed by dehydration. Solvent polarity and pH influence the equilibrium between the amine-aldehyde adduct and the imine product. Acid catalysis (e.g., acetic acid) stabilizes intermediates and accelerates water removal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, and what challenges arise during refinement?
- Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and torsional conformations. For example, the imine bond length (C=N) should be ~1.28 Å. Challenges include:
- Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices .
- Disorder : Apply restraints (e.g., SIMU, DELU) to refine disordered triazole or phenyl groups .
- Data quality : High-resolution data (≤0.8 Å) and low Rint values (<5%) ensure reliability. Tools like OLEX2 or WinGX integrate SHELX workflows for refinement .
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to this compound’s reactivity or supramolecular interactions?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and Mulliken charges. These predict sites for electrophilic/nucleophilic attack or non-covalent interactions (e.g., π-π stacking) .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data or homology models .
Q. What strategies address contradictions in reported synthetic yields or spectroscopic data across studies?
- Methodology :
- Reproducibility checks : Verify solvent purity, anhydrous conditions, and inert atmospheres (N₂/Ar).
- Data normalization : Cross-reference NMR chemical shifts with internal standards (e.g., TMS) and calibrate instruments using certified reference materials.
- Meta-analysis : Compare crystallographic (CCDC) and spectroscopic (NIST) databases to resolve structural discrepancies .
Q. How can the compound’s bioactivity be systematically evaluated, and what assays are suitable for preliminary screening?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for cytotoxicity (e.g., non-cancerous HEK293 cells) .
- Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and ROS detection via DCFH-DA staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
